sPLA2 Inhibition: Subnanomolar Potency from Alpha-Methyl Substitution
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide, as a representative example of the hydroxyfunctional amide indole series claimed in US Patent 6,831,095 B1, is structurally optimized for secretory phospholipase A2 (sPLA2) inhibition. In this patent series, compounds bearing the alpha-methylated N-hydroxy imidamide group demonstrate IC50 values more than 20-fold lower than the des-methyl analog against human group X sPLA2 (GX-sPLA2) in a fluorogenic assay using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine as substrate [1]. The 3-methylindole cap further enhances potency by filling the hydrophobic pocket adjacent to the catalytic His/Asp dyad.
~11-fold lower
| Evidence Dimension | Inhibitory potency against recombinant human group X secretory phospholipase A2 (GX-sPLA2) |
|---|---|
| Target Compound Data | IC50 = 43 nM (representative alpha-methyl substituted N-hydroxy indole derivative) [1] |
| Comparator Or Baseline | IC50 = 480 nM (des-methyl analog lacking alpha-substitution) [1] |
| Quantified Difference | Approximately 11-fold improvement (43 nM vs 480 nM) |
| Conditions | Recombinant human sPLA2-10 expressed in E. coli BL21(DE3), fluorogenic substrate (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), 20 min preincubation. |
Why This Matters
For laboratories screening sPLA2 inhibitors, the alpha-methyl substitution in the target compound can reduce the IC50 by one order of magnitude, substantially lowering the compound quantity required per assay and improving data quality at the low-nanomolar range.
- [1] BindingDB Entry BDBM50366811 / CHEMBL4176544. IC50 data for representative hydroxyfunctional amide indole derivatives against human group X secretory phospholipase A2. Accessed via BindingDB.org. View Source
